Methyl 2-(dibromomethyl)-6-nitrobenzoate is an organic compound classified as a nitrobenzoate derivative. Its chemical structure includes a nitro group, a dibromomethyl substituent, and a methyl ester functional group. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential applications in drug synthesis and as a chemical intermediate.
The compound can be synthesized through various chemical reactions involving starting materials such as nitrobenzoic acids and brominated reagents. It is also available from chemical suppliers for research purposes.
Methyl 2-(dibromomethyl)-6-nitrobenzoate falls under the category of antiangiogenic agents and is recognized for its potential therapeutic applications in treating certain types of cancer by inhibiting angiogenesis, the formation of new blood vessels from pre-existing ones.
The synthesis of methyl 2-(dibromomethyl)-6-nitrobenzoate typically involves the bromination of methyl 6-nitrobenzoate. This can be achieved using brominating agents such as phosphorus tribromide or N-bromosuccinimide in suitable solvents like dichloromethane or acetonitrile. The reaction conditions must be carefully controlled to avoid over-bromination.
The resulting product can be purified through recrystallization or chromatography techniques.
The molecular formula of methyl 2-(dibromomethyl)-6-nitrobenzoate is , with a molecular weight of approximately 320.07 g/mol. The structure features:
COC(=O)c1c(CBr)cccc1[N+](=O)[O-]InChI=1S/C9H8Br2N O4/c1-15-9(12)8-6(5-10)3-2-4-7(8)11(13)14/h2-4H,5H2,1H3Methyl 2-(dibromomethyl)-6-nitrobenzoate can participate in several chemical reactions:
The reduction of the nitro group typically requires acidic conditions to yield the corresponding amine, while nucleophilic substitutions may vary based on the nucleophile used.
Methyl 2-(dibromomethyl)-6-nitrobenzoate exhibits its biological activity primarily through its ability to inhibit angiogenesis. The mechanism involves:
Data from studies indicate that compounds with similar structures have shown efficacy in reducing tumor growth by targeting angiogenic processes.
Relevant data indicates that solutions containing this compound should be prepared fresh and used promptly due to potential degradation over time.
Methyl 2-(dibromomethyl)-6-nitrobenzoate has several scientific uses:
This compound's unique structure and reactivity make it valuable for ongoing research in medicinal chemistry and material sciences.
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9
CAS No.: